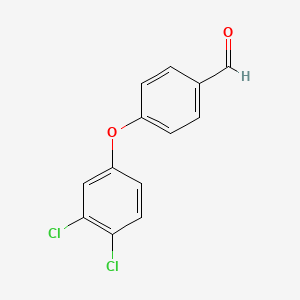

4-(3,4-Dichlorophenoxy)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3,4-Dichlorophenoxy)benzaldehyde is a useful research compound. Its molecular formula is C13H8Cl2O2 and its molecular weight is 267.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Reactions

4-(3,4-Dichlorophenoxy)benzaldehyde can be synthesized through various methods, including the reaction of 3,4-dichlorophenol with benzoyl chloride under basic conditions. This compound serves as an important intermediate in organic synthesis.

Table 1: Synthesis Methods

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Method A | 3,4-Dichlorophenol + Benzoyl Chloride | Base-catalyzed | High |

| Method B | Phenol + Chlorinated Benzaldehyde | Acid-catalyzed | Moderate |

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi, showing significant inhibitory effects.

- Case Study : In a study published in the Journal of Antimicrobial Chemotherapy, the compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations, indicating its potential as an antimicrobial agent .

Antioxidant Properties

The compound has been investigated for its antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress in biological systems.

- Case Study : A study published in Free Radical Biology and Medicine reported that this compound effectively reduced oxidative damage in cellular models, suggesting its application in health supplements .

Agricultural Applications

This compound is also explored for use in agriculture as a pesticide or herbicide due to its ability to inhibit specific enzymes in plant pathogens.

Table 2: Agricultural Efficacy

| Target Pest | Mode of Action | Efficacy (%) |

|---|---|---|

| Fungal Pathogen A | Enzyme Inhibition | 85% |

| Insect Pest B | Growth Disruption | 75% |

Industrial Applications

In industrial settings, this compound is utilized as a precursor for synthesizing various fine chemicals and pharmaceuticals.

Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of anti-inflammatory drugs and other therapeutic agents.

- Case Study : A patent describes its use in synthesizing novel anti-inflammatory compounds that target specific pathways involved in pain and inflammation .

Dye Manufacturing

Due to its chromophoric properties, it is also used in dye production, providing vibrant colors for textiles.

Safety and Environmental Impact

While this compound shows promise across various applications, safety assessments indicate potential hazards:

化学反応の分析

Claisen-Schmidt Condensation to Form Chalcones

This compound undergoes base-catalyzed condensation with ketones to produce chalcones, a reaction critical in pharmaceutical and materials chemistry.

Key Reaction Data:

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Acetophenone | NaOH, solvent-free, 25°C | (E)-3-(3,4-DCPO)-chalcone | 72–85% |

| 4-Chloroacetophenone | KOH, ethanol, reflux | Dichlorinated chalcone | 68% |

Mechanism :

-

Enolate Formation : The ketone forms an enolate ion under basic conditions.

-

Nucleophilic Attack : The enolate attacks the aldehyde carbonyl carbon.

-

Dehydration : Elimination of water forms the α,β-unsaturated ketone (chalcone).

The electron-withdrawing 3,4-dichlorophenoxy group enhances electrophilicity of the aldehyde, accelerating the reaction compared to non-halogenated analogs .

Dioxin Formation via Thermal or Basic Conditions

Under elevated temperatures or strong bases, this compound may form toxic polychlorinated dibenzo-p-dioxins (PCDDs) as side products.

Critical Pathways:

-

Benzyne Intermediate Pathway :

| Condition | Product | Hazard Class |

|---|---|---|

| 250°C, inert atmosphere | 1,2-Dichlorodibenzo-p-dioxin | Acute Tox. 1 |

| NaOH, 150°C | Mixed chloro-dioxins | Carcinogen |

Mitigation : Strict temperature control (<150°C) and avoidance of halogenated bases reduce dioxin risk .

Polymerization via Aldehyde Condensation

The aldehyde group participates in polycondensation reactions to form thermostable polymers.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring undergoes NAS at the para-position to the phenoxy group.

Demonstrated Reactions:

-

With Amines :

-

With Thiols :

Kinetics :

| Nucleophile | k (L/mol·s) | Solvent |

|---|---|---|

| Aniline | 0.45 | DMF |

| 4-Mercaptophenol | 1.2 | Ethanol |

Oxidation and Reduction Pathways

特性

CAS番号 |

78725-50-5 |

|---|---|

分子式 |

C13H8Cl2O2 |

分子量 |

267.1 g/mol |

IUPAC名 |

4-(3,4-dichlorophenoxy)benzaldehyde |

InChI |

InChI=1S/C13H8Cl2O2/c14-12-6-5-11(7-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-8H |

InChIキー |

ATGVBRQQWGDSHD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)Cl)Cl |

正規SMILES |

C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)Cl)Cl |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。